![molecular formula C6H3BrClN3 B6252090 7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1020036-52-5](/img/no-structure.png)

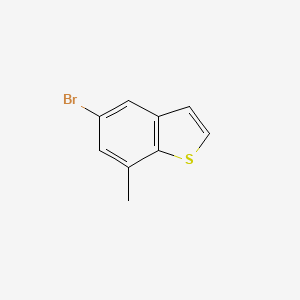

7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound containing nitrogen, bromine, and chlorine atoms. It is one of the most widely studied compounds in the field of synthetic organic chemistry due to its unique properties and wide range of applications. 7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine has been used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It has also been used in the development of new materials, such as polymers and dyes.

Scientific Research Applications

7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications. It has been used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It has also been used in the development of new materials, such as polymers and dyes. In addition, 7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine has been used in the synthesis of various heterocyclic compounds, such as benzimidazoles and pyridines. It has also been used in the synthesis of various metal-containing complexes, such as those of cobalt, nickel, and zinc.

Mechanism of Action

The mechanism of action of 7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine is not yet fully understood. However, it is believed that the compound acts as an electrophile, reacting with a variety of nucleophiles, such as amines and alcohols. It has also been suggested that the compound can act as a Lewis acid, forming a complex with a variety of Lewis bases, such as amines and phosphines.

Biochemical and Physiological Effects

The biochemical and physiological effects of 7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine are not yet fully understood. However, the compound has been shown to have antifungal and antibacterial activity. In addition, it has been shown to inhibit the growth of certain cancer cell lines. It has also been suggested that the compound may have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine has several advantages and limitations when used in lab experiments. One advantage is that the compound is relatively easy to synthesize and can be obtained in high yield. In addition, the compound has a wide range of applications and can be used in the synthesis of various compounds. However, the compound can be toxic and should be handled with care. In addition, the compound is sensitive to light and should be stored in a dark, cool place.

Future Directions

There are several potential future directions for 7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine. One potential direction is to further explore the compound’s potential as an antimicrobial agent. In addition, the compound could be used in the synthesis of more complex compounds, such as those containing multiple heterocycles. Another potential direction is to explore the compound’s potential as a drug delivery system. Finally, the compound could be used as a catalyst in the synthesis of various compounds, such as those containing nitrogen or sulfur atoms.

Synthesis Methods

7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine can be synthesized through a variety of methods. One of the most common methods is the condensation of bromoacetyl chloride and 3-chloro-1,2,4-triazole. This reaction is usually carried out in an inert atmosphere, such as argon or nitrogen, and at temperatures ranging from 0 °C to 100 °C. In addition, the reaction must be monitored carefully to ensure that the desired product is obtained in high yield. Other methods for the synthesis of 7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine include the use of Friedel-Crafts alkylation, direct bromination, and the use of bromine-containing reagents.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine involves the reaction of 3-chloropyridine-2-carboxylic acid with thionyl chloride to form 3-chloropyridine-2-carbonyl chloride. This intermediate is then reacted with sodium azide to form 3-azidopyridine-2-carbonyl chloride. The resulting compound is then reacted with copper (I) bromide to form 7-bromo-3-azido-[1,2,4]triazolo[4,3-a]pyridine, which is then reduced with sodium borohydride to form 7-bromo-3-amino-[1,2,4]triazolo[4,3-a]pyridine. Finally, the amino group is reacted with phosphorus oxychloride and sodium azide to form the desired product, 7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine.", "Starting Materials": [ "3-chloropyridine-2-carboxylic acid", "thionyl chloride", "sodium azide", "copper (I) bromide", "sodium borohydride", "phosphorus oxychloride" ], "Reaction": [ "3-chloropyridine-2-carboxylic acid is reacted with thionyl chloride to form 3-chloropyridine-2-carbonyl chloride.", "3-chloropyridine-2-carbonyl chloride is reacted with sodium azide to form 3-azidopyridine-2-carbonyl chloride.", "3-azidopyridine-2-carbonyl chloride is reacted with copper (I) bromide to form 7-bromo-3-azido-[1,2,4]triazolo[4,3-a]pyridine.", "7-bromo-3-azido-[1,2,4]triazolo[4,3-a]pyridine is reduced with sodium borohydride to form 7-bromo-3-amino-[1,2,4]triazolo[4,3-a]pyridine.", "7-bromo-3-amino-[1,2,4]triazolo[4,3-a]pyridine is reacted with phosphorus oxychloride and sodium azide to form 7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine." ] } | |

CAS RN |

1020036-52-5 |

Product Name |

7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine |

Molecular Formula |

C6H3BrClN3 |

Molecular Weight |

232.5 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.